An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Bromo-2-fluoro-3-iodobenzaldehyde (CAS No. 1428234-59-6). As a highly functionalized aromatic aldehyde, this compound serves as a versatile and strategic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details a robust, field-proven protocol for its synthesis and purification, discusses its unique reactivity profile, outlines critical safety and handling procedures, and explores its applications in the development of complex molecular architectures. The content is structured to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
A Note on Nomenclature: The topic of this guide is 6-Bromo-2-fluoro-3-iodobenzaldehyde . It is important to distinguish this from a potential misnomer, "6-Bromo-2,4-difluoro-3-iodobenzaldehyde," as the available chemical literature and supplier databases exclusively refer to the mono-fluoro-substituted compound under CAS number 1428234-59-6.
Introduction: A Strategic Synthetic Intermediate
6-Bromo-2-fluoro-3-iodobenzaldehyde is a polysubstituted benzaldehyde derivative that holds significant value as a synthetic intermediate. Its molecular architecture is distinguished by the presence of four distinct and orthogonally reactive functional groups on a single aromatic ring: an aldehyde, a fluorine atom, a bromine atom, and an iodine atom. This unique arrangement offers chemists a powerful tool for the stepwise and selective construction of complex molecules.
The strategic importance of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile and is preferentially targeted in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The carbon-bromine bond is more stable and can be engaged in subsequent transformations under different catalytic conditions. This allows for a programmed, sequential elaboration of the aromatic core. The fluorine atom and the aldehyde group further enhance its utility; the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, a common strategy in drug design, while the aldehyde provides a reactive handle for condensations, reductive aminations, and the formation of heterocyclic rings. These characteristics make 6-Bromo-2-fluoro-3-iodobenzaldehyde a sought-after precursor for novel pharmaceuticals and advanced organic materials.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 6-Bromo-2-fluoro-3-iodobenzaldehyde are summarized below. These data are critical for its proper handling, storage, and use in chemical reactions.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 1428234-59-6 | |
| Molecular Formula | C₇H₃BrFIO | |
| Molecular Weight | 328.91 g/mol | |
| Appearance | Solid, white to off-white or light yellow powder/crystals | [1] |
| Purity | Typically ≥97% | |
| Melting Point | Not explicitly available in surveyed literature. | |
| Boiling Point | Not available; likely to decompose at high temperatures. | |
| Solubility | Insoluble in water; soluble in common organic solvents such as DMSO, ethanol, and chlorinated solvents. | [2] |
| Storage Conditions | Store at 2-8°C, under an inert atmosphere (e.g., nitrogen), and protected from light. | [1] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available in surveyed databases, the expected NMR signals can be predicted based on its structure. Spectroscopic analysis is essential for confirming the identity and purity of the material.
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¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two aromatic protons. These signals would appear as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. A singlet for the aldehyde proton would be observed further downfield (approx. 9.5-10.5 ppm).
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¹³C NMR: The spectrum will display seven distinct signals: one for the aldehyde carbon (approx. 185-195 ppm) and six for the aromatic carbons, showing complex splitting patterns due to C-F coupling.
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¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the other substituents on the ring.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Purification Protocol
Proposed Synthetic Route: Ortho-Lithiation and Formylation
The most plausible synthetic route involves the selective lithiation of 1-bromo-3-fluoro-2-iodobenzene at the position between the fluorine and iodine atoms, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The fluorine atom directs the deprotonation to the adjacent ortho position.
Caption: Proposed synthesis workflow for 6-Bromo-2-fluoro-3-iodobenzaldehyde.
Detailed Experimental Protocol
Materials and Reagents:
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1-Bromo-3-fluoro-2-iodobenzene (starting material)
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Anhydrous tetrahydrofuran (THF)
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Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) solution in hexanes
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Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether or Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate (for elution)
Procedure:
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Reaction Setup: Under an inert atmosphere (argon or nitrogen), equip an oven-dried, three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel.
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Precursor Solution: Dissolve 1-bromo-3-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
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Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
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Quenching: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 6-bromo-2-fluoro-3-iodobenzaldehyde.
Reactivity and Synthetic Applications
The synthetic versatility of 6-Bromo-2-fluoro-3-iodobenzaldehyde stems from the orthogonal reactivity of its functional groups. This allows for a variety of selective transformations.
Caption: Key reaction pathways for 6-Bromo-2-fluoro-3-iodobenzaldehyde.
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Reactions at the C-I Bond: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling. It readily participates in Suzuki, Sonogashira, Heck, and Stille couplings under mild conditions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the 3-position.
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Reactions at the C-Br Bond: The carbon-bromine bond is less reactive than the C-I bond. This allows for selective C-I coupling while leaving the C-Br bond intact. The bromine can then be targeted for a second cross-coupling reaction, often under slightly more forcing conditions, or for other transformations like Buchwald-Hartwig amination or lithiation.
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Reactions of the Aldehyde Group: The aldehyde functionality is a gateway to numerous chemical transformations. It undergoes nucleophilic addition, Wittig-type olefination, and condensation reactions with amines or hydrazines to form imines, enamines, or heterocyclic systems. It can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.
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Influence of the Fluorine Atom: The electron-withdrawing fluorine atom activates the ring towards nucleophilic aromatic substitution and influences the acidity of the ortho protons. In medicinal chemistry, the C-F bond is often incorporated to improve metabolic stability, binding affinity, and membrane permeability of drug candidates.
Safety and Handling
6-Bromo-2-fluoro-3-iodobenzaldehyde is a hazardous substance and must be handled with appropriate safety precautions by trained personnel.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H301: Toxic if swallowed.[4]H311: Toxic in contact with skin.[4]H331: Toxic if inhaled.[4] |
Recommended Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
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Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures
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If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Call a physician immediately.
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In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
Conclusion
6-Bromo-2-fluoro-3-iodobenzaldehyde is a high-value, multi-functional chemical intermediate that provides a robust platform for the synthesis of complex organic molecules. Its key strengths—the presence of an aldehyde handle and three different, orthogonally reactive halogen atoms—grant chemists precise control over molecular design and construction. By understanding its physical properties, adopting safe handling practices, and leveraging its unique reactivity profile, researchers in drug discovery and materials science can effectively utilize this compound to accelerate the development of novel and innovative chemical entities.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. [Link]
-
(PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). ResearchGate. [Link]
-
Structural formulae of the halogenated benzaldehydes studied in this work. ResearchGate. [Link]
- US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
-
Certificate of analysis: 3-Bromo-2-fluorobenzaldehyde. Alfa Aesar. [Link]
-
Organic halides. Lecture Notes. [Link]
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
NOTE Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry. [Link]
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. [Link]
- EP 1 020 426 B9.
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0330507). NP-MRD. [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF. ResearchGate. [Link]
-
Showing Compound Umbelliferone (FDB001094). FooDB. [Link]
